molecular formula C24H35CrN4O12S B1449836 3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium CAS No. 85455-32-9

3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium

Cat. No.: B1449836
CAS No.: 85455-32-9
M. Wt: 655.6 g/mol
InChI Key: RZNFVSNDTZMGBP-UHFFFAOYSA-M
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Description

3-(2-Ethylhexoxy)propan-1-amine; 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid; hydroxy(oxo)chromium: is a complex compound that consists of three distinct chemical entities. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 3-(2-Ethylhexoxy)propan-1-amine

  • 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid

    • The synthesis of this compound involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 2-hydroxy-3-nitroaniline in the presence of a suitable acid catalyst. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.
  • Hydroxy(oxo)chromium

    • This compound is typically prepared by the reaction of chromium trioxide with water under controlled conditions. The reaction is exothermic and requires careful handling to prevent decomposition.

Industrial Production Methods

  • Industrial production methods for these compounds involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

  • 3-(2-Ethylhexoxy)propan-1-amine

    • This compound undergoes various reactions such as oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
  • 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid

    • This compound can undergo nitration, sulfonation, and condensation reactions. Reagents such as nitric acid, sulfuric acid, and aldehydes are commonly used.
  • Hydroxy(oxo)chromium

    • This compound is involved in redox reactions, acting as an oxidizing agent. It reacts with various organic and inorganic substrates to form chromium complexes.

Major Products Formed

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(2-ethylhexoxy)propan-1-amine can yield corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

Biology and Medicine

  • These compounds have potential applications in drug development and as biochemical probes. For example, hydroxy(oxo)chromium complexes are studied for their anticancer properties.

Industry

  • In the industrial sector, these compounds are used in the production of polymers, coatings, and specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes.

Mechanism of Action

  • The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways. For example, hydroxy(oxo)chromium acts as an oxidizing agent, facilitating electron transfer reactions in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-aminopropan-1-ol
  • 2-hydroxy-3-nitrobenzaldehyde
  • Chromium trioxide

These compounds share structural similarities but differ in their functional groups and reactivity, making each one unique in its applications and properties.

Properties

IUPAC Name

3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O9S.C11H25NO.Cr.H2O.O/c17-12-7(2-1-3-10(12)16(21)22)6-14-9-4-8(15(19)20)5-11(13(9)18)26(23,24)25;1-3-5-7-11(4-2)10-13-9-6-8-12;;;/h1-6,17-18H,(H,23,24,25);11H,3-10,12H2,1-2H3;;1H2;/q;;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNFVSNDTZMGBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCCN.C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O.O[Cr]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35CrN4O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
Reactant of Route 2
Reactant of Route 2
3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
Reactant of Route 3
Reactant of Route 3
3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
Reactant of Route 4
Reactant of Route 4
3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
Reactant of Route 5
Reactant of Route 5
3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
Reactant of Route 6
Reactant of Route 6
3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium

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